An In-depth Technical Guide to Methyl 4-(cyclohexylcarbamoyl)benzoate
An In-depth Technical Guide to Methyl 4-(cyclohexylcarbamoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(cyclohexylcarbamoyl)benzoate, also known as N-cyclohexyl-4-(methoxycarbonyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, provides well-founded estimations based on analogous compounds, and outlines methodologies for its synthesis and characterization. The guide covers the compound's structure, key identifiers, predicted physicochemical properties, a proposed synthetic route, expected spectroscopic characteristics, potential applications based on the broader class of N-aryl benzamides, and important safety considerations.
Introduction and Compound Profile
Methyl 4-(cyclohexylcarbamoyl)benzoate is a bifunctional organic molecule incorporating a methyl ester and a secondary amide functional group. The structure consists of a central benzene ring substituted at the 1 and 4 positions. One substituent is a methoxycarbonyl group (-COOCH₃), and the other is a cyclohexylcarbamoyl group (-CONH-cyclohexyl). This unique arrangement of a lipophilic cyclohexyl ring, a hydrogen bond donor/acceptor amide linkage, and an ester moiety suggests its potential as an intermediate in organic synthesis and as a scaffold in medicinal chemistry. The presence of both ester and amide functionalities allows for diverse chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential biological activity.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Methyl 4-(cyclohexylcarbamoyl)benzoate |
| Synonym | N-cyclohexyl-4-(methoxycarbonyl)benzamide |
| CAS Number | 245679-66-7[1] |
| Molecular Formula | C₁₅H₁₉NO₃[1] |
| Molecular Weight | 261.32 g/mol [1] |
Chemical Structure:
Caption: 2D Chemical Structure of Methyl 4-(cyclohexylcarbamoyl)benzoate.
Physicochemical Properties (Predicted and Inferred)
Due to the limited availability of experimental data for Methyl 4-(cyclohexylcarbamoyl)benzoate, the following properties are predicted based on its chemical structure and comparison with analogous compounds. These values should be considered as estimates and require experimental validation.
| Property | Predicted/Inferred Value | Basis of Estimation |
| Physical State | White to off-white solid | Based on similar N-aryl benzamides which are typically solids at room temperature. |
| Melting Point | 150 - 170 °C | Inferred from related compounds like N-cyclohexyl-4-methoxybenzamide (mp 159-160 °C).[2] |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and presence of hydrogen bonding suggest a high boiling point. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Insoluble in water. | The presence of a nonpolar cyclohexyl ring and an aromatic ring, coupled with polar amide and ester groups, suggests solubility in polar organic solvents and insolubility in water. |
Synthesis and Reaction Chemistry
A plausible and efficient method for the synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate is the amidation of a pre-formed acid chloride, which is a standard and widely used method for amide bond formation.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Methyl 4-(chlorocarbonyl)benzoate
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl terephthalate (1 equivalent).
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Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude methyl 4-(chlorocarbonyl)benzoate is often used in the next step without further purification.
Step 2: Synthesis of Methyl 4-(cyclohexylcarbamoyl)benzoate
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Dissolve the crude methyl 4-(chlorocarbonyl)benzoate from Step 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve cyclohexylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in the same anhydrous solvent.
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Add the cyclohexylamine solution dropwise to the cooled solution of methyl 4-(chlorocarbonyl)benzoate with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 4-(cyclohexylcarbamoyl)benzoate.
Spectroscopic Characterization (Predicted)
As no publicly available experimental spectra for Methyl 4-(cyclohexylcarbamoyl)benzoate were found, the following are predicted characteristic peaks based on the functional groups present and data from analogous compounds.
4.1. ¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.0 - 7.8 | d | 2H | Aromatic protons ortho to the ester group |
| 7.8 - 7.6 | d | 2H | Aromatic protons ortho to the amide group |
| ~6.0 | d | 1H | Amide N-H proton |
| ~3.9 | s | 3H | Methyl ester (-OCH₃) protons |
| ~3.8 | m | 1H | Cyclohexyl C-H proton attached to nitrogen |
| 2.0 - 1.1 | m | 10H | Remaining cyclohexyl protons |
4.2. ¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Ester carbonyl carbon |
| ~165 | Amide carbonyl carbon |
| ~140 | Aromatic carbon attached to the amide group |
| ~130 | Aromatic carbon attached to the ester group |
| ~129 | Aromatic C-H carbons |
| ~127 | Aromatic C-H carbons |
| ~52 | Methyl ester (-OCH₃) carbon |
| ~49 | Cyclohexyl C-H carbon attached to nitrogen |
| ~33 | Cyclohexyl CH₂ carbons |
| ~26 | Cyclohexyl CH₂ carbons |
| ~25 | Cyclohexyl CH₂ carbons |
4.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch (amide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2930, 2850 | Strong | Aliphatic C-H stretch (cyclohexyl) |
| ~1720 | Strong, sharp | C=O stretch (ester) |
| ~1640 | Strong, sharp | C=O stretch (amide I) |
| ~1540 | Strong | N-H bend (amide II) |
| ~1280 | Strong | C-O stretch (ester) |
4.4. Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 261 | [M]⁺, Molecular ion |
| 230 | [M - OCH₃]⁺ |
| 164 | [M - C₆H₁₁N]⁺ |
| 149 | [C₆H₅COOCH₃]⁺ |
| 121 | [C₆H₅CO]⁺ |
| 99 | [C₆H₁₁NH₂]⁺ |
Potential Applications and Biological Relevance
While specific biological activities of Methyl 4-(cyclohexylcarbamoyl)benzoate have not been reported, the broader class of N-aryl and N-alkyl benzamides exhibits a wide range of pharmacological properties. These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3] Therefore, it is plausible that Methyl 4-(cyclohexylcarbamoyl)benzoate could serve as a valuable scaffold or intermediate in the discovery of new therapeutic agents.
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Drug Discovery Intermediate: Its bifunctional nature makes it an ideal starting material for the synthesis of compound libraries for high-throughput screening. The ester can be hydrolyzed to the corresponding carboxylic acid, and the amide can be further functionalized.
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Scaffold for Bioactive Molecules: The benzamide core is a common motif in many biologically active compounds. The cyclohexyl group provides lipophilicity, which can be crucial for cell membrane permeability and interaction with hydrophobic binding pockets in biological targets.
Safety and Handling
No specific safety data sheet (SDS) for Methyl 4-(cyclohexylcarbamoyl)benzoate is publicly available. However, based on the safety profiles of structurally similar compounds such as Methyl 4-(chlorocarbonyl)benzoate and other benzamides, the following precautions are recommended.[4]
Hazard Statements (Inferred):
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H302: Harmful if swallowed.[5]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
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Avoid contact with skin, eyes, and clothing.[7]
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
Methyl 4-(cyclohexylcarbamoyl)benzoate is a compound of interest for synthetic and medicinal chemists due to its versatile chemical structure. While detailed experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in various scientific applications, particularly in the realm of drug discovery and development.
References
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Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/Triphenylphosphine - Supplementary Information. (n.d.). J. Braz. Chem. Soc. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Cyclohexyl-4-methoxybenzenesulfonamide. PubChem. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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CPAchem Ltd. (2023, December 14). Safety data sheet: Methyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
- Zhang, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2796.
- Kucerova-Chlupacova, M., et al. (2018). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. PubMed, 30087309.
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Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]
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